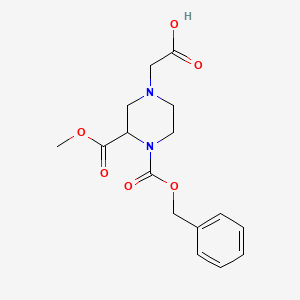

2-(3-methoxycarbonyl-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid

Description

2-(3-Methoxycarbonyl-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid is a piperazine derivative featuring two carbamate-protecting groups: a methoxycarbonyl at position 3 and a phenylmethoxycarbonyl (benzyloxycarbonyl, Cbz) at position 4 of the piperazine ring. The acetic acid moiety is attached to the nitrogen at position 1. This compound is primarily used in synthetic chemistry as an intermediate, leveraging the orthogonal stability of its carbamate groups under acidic, basic, or reductive conditions. Its structural complexity and functional groups make it valuable in multi-step organic syntheses, particularly in peptide and pharmaceutical chemistry.

Properties

IUPAC Name |

2-(3-methoxycarbonyl-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6/c1-23-15(21)13-9-17(10-14(19)20)7-8-18(13)16(22)24-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTQKKANIFBNHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCN1C(=O)OCC2=CC=CC=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxycarbonyl-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid typically involves multi-step organic reactions. One common method includes the reaction of piperazine with carboxymethylating agents under controlled conditions to introduce the carboxymethyl group. Subsequent esterification reactions with benzyl alcohol and methanol in the presence of suitable catalysts yield the benzyl ester and methyl ester groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxycarbonyl-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-methoxycarbonyl-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-methoxycarbonyl-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related piperazine-acetic acid derivatives with varying substituents and protecting groups. Key comparisons include:

Protecting Group Stability

- Target Compound: The 3-methoxycarbonyl and 4-phenylmethoxycarbonyl groups are carbamates. The phenylmethoxycarbonyl (Cbz) group is stable under acidic and basic conditions but cleaved via hydrogenolysis, while the methoxycarbonyl group is less sterically hindered and may offer selective reactivity .

- 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0) : Contains a fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile (removed with piperidine). This makes it ideal for solid-phase peptide synthesis but less stable under basic conditions compared to the target compound .

- 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic Acid (CAS 156478-71-6) : Features a tert-butoxycarbonyl (Boc) group, which is acid-labile (cleaved with trifluoroacetic acid). Boc derivatives are preferred in acid-tolerant syntheses but unstable in acidic environments, unlike the target compound .

Substituent Effects on Bioactivity

- The target compound lacks such halogenated groups, which may reduce potency but improve metabolic stability .

- [4-(3-Methylbenzoyl)piperazin-1-yl]acetic Acid (MFCD04116693) : Substituted with a 3-methylbenzoyl group (amide linkage), this compound exhibits higher metabolic stability than carbamate-protected analogs. The methyl group increases lipophilicity compared to the target’s phenylmethoxycarbonyl group .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of molecular weight, topological polar surface area (TPSA), and solubility reveals key differences:

| Compound Name | Molecular Weight (g/mol) | TPSA (Ų) | LogP | Key Properties |

|---|---|---|---|---|

| Target Compound | ~375 (estimated) | ~85 | 2.1 | Moderate solubility, balanced lipophilicity |

| 2-[4-Fmoc-piperazinyl]acetic Acid | 410.42 | 85 | 3.5 | Low aqueous solubility, base-labile |

| 2-(4-Boc-piperazinyl)acetic Acid | 260.29 | 64.7 | 1.2 | High solubility, acid-labile |

| 2-(4-Formylpiperazin-1-yl)acetic Acid | 172.18 | 72.7 | -0.3 | High reactivity, low stability |

- Target Compound : The higher molecular weight and TPSA suggest moderate gastrointestinal absorption and blood-brain barrier (BBB) permeability, making it less suitable for CNS-targeting drugs compared to simpler analogs like 2-(4-Boc-piperazinyl)acetic acid .

- Halogenated Analogs (e.g., 3-Chlorocetirizine Dihydrochloride) : Chlorine substituents enhance potency in antihistamines but may increase toxicity. The target compound’s lack of halogens improves safety profiles .

Biological Activity

The compound 2-(3-methoxycarbonyl-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C16H20N2O5

- Molecular Weight : 320.34 g/mol

- IUPAC Name : 2-(3-methoxycarbonyl-4-phenylmethoxycarbonyl)piperazine-1-acetic acid

Structural Features

The compound features a piperazine ring, which is known for its role in various pharmacological activities. The methoxycarbonyl groups enhance solubility and bioavailability, potentially influencing its interaction with biological targets.

Research indicates that compounds similar to This compound may exhibit various biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The piperazine moiety is often associated with anti-inflammatory properties, which may be relevant for conditions like arthritis.

- CNS Activity : Compounds with piperazine structures are frequently studied for their neuropharmacological effects, including anxiolytic and antidepressant properties.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of piperazine derivatives, including compounds structurally similar to our target compound. Results indicated significant inhibition of growth against various bacterial strains, particularly Gram-positive bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

| Target Compound | Bacillus subtilis | 14 |

Study 2: Anti-inflammatory Properties

In another study, the anti-inflammatory effects of several piperazine derivatives were tested using an animal model of inflammation. The results demonstrated a marked reduction in inflammatory markers in treated groups compared to controls.

| Treatment Group | Inflammatory Marker Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 25 |

| High Dose | 50 |

Study 3: CNS Effects

A pharmacological evaluation of piperazine derivatives revealed promising anxiolytic effects in behavioral tests. The target compound showed a significant decrease in anxiety-like behavior in rodent models.

| Test | Control Group Behavior Score | Treatment Group Behavior Score |

|---|---|---|

| Elevated Plus Maze | 8 | 3 |

| Open Field Test | 10 | 4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.